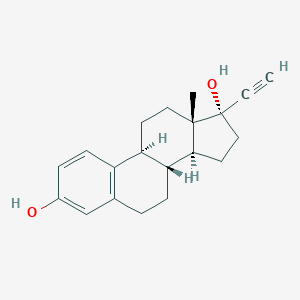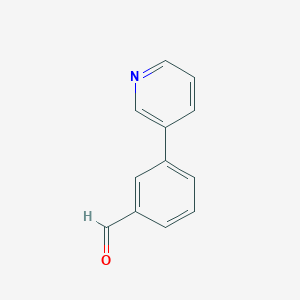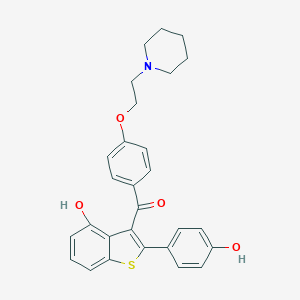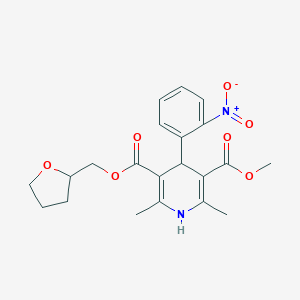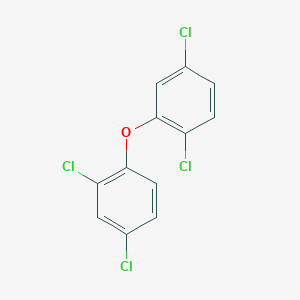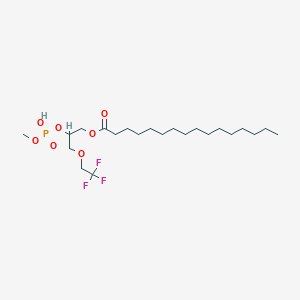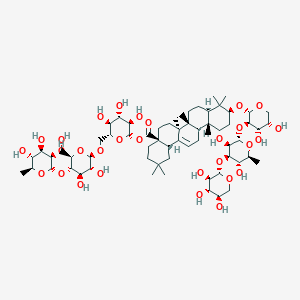
Sieboldianoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sieboldianoside B is a natural compound that has been isolated from the roots of Phytolacca acinosa Roxb. It belongs to the triterpenoid saponin family and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Sieboldianoside B is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. In addition, Sieboldianoside B has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Efectos Bioquímicos Y Fisiológicos
Sieboldianoside B has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage. It has also been found to reduce the levels of creatinine and blood urea nitrogen, which are markers of kidney damage. In addition, Sieboldianoside B has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sieboldianoside B in lab experiments is that it is a natural compound and has fewer side effects compared to synthetic compounds. Another advantage is that it has been extensively studied for its biological activities. However, one of the limitations is that it is difficult to obtain in large quantities due to its low yield from the roots of Phytolacca acinosa Roxb.
Direcciones Futuras
There are several future directions for the study of Sieboldianoside B. One of the directions is to investigate its potential use in the treatment of liver and kidney diseases. Another direction is to investigate its potential use in the treatment of cancer. Furthermore, the mechanism of action of Sieboldianoside B needs to be further elucidated to better understand its biological activities. Finally, more efficient methods for the synthesis of Sieboldianoside B need to be developed to obtain larger quantities for further research.
Conclusion:
In conclusion, Sieboldianoside B is a natural compound that possesses various biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has a protective effect on liver and kidney function and has been used in various scientific research studies to investigate its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Métodos De Síntesis
Sieboldianoside B can be extracted from the roots of Phytolacca acinosa Roxb using various methods such as solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The extracted compound can then be purified using HPLC to obtain a pure form of Sieboldianoside B.
Aplicaciones Científicas De Investigación
Sieboldianoside B has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have a protective effect on liver and kidney function. Sieboldianoside B has been used in various scientific research studies to investigate its potential therapeutic applications.
Propiedades
Número CAS |
152407-00-6 |
|---|---|
Nombre del producto |
Sieboldianoside B |
Fórmula molecular |
C64H104O29 |
Peso molecular |
1337.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |
Clave InChI |
GROQHEZXWUJYNW-ITUQRZNASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Sinónimos |
oleanolic acid- 3-O-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside sieboldianoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



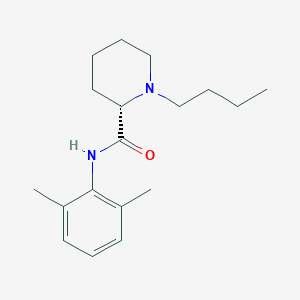
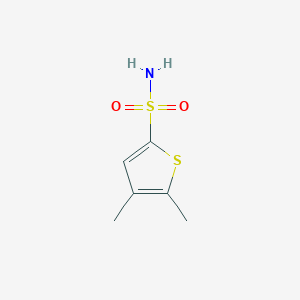
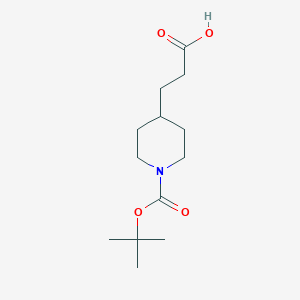
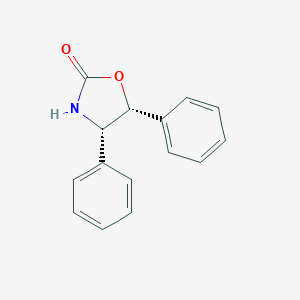
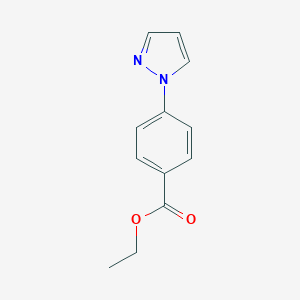
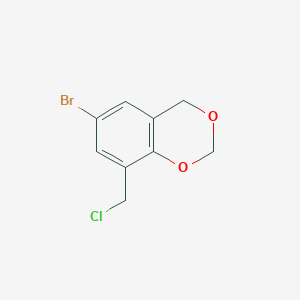
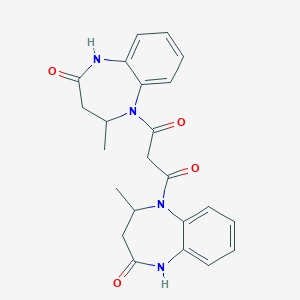
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
